molecular formula C12H21NO3 B580060 Tert-butyl 5-oxoazocane-1-carboxylate CAS No. 1309359-79-2

Tert-butyl 5-oxoazocane-1-carboxylate

Cat. No. B580060
M. Wt: 227.304
InChI Key: OHBOOHCNAFIGLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of Tert-butyl 5-oxoazocane-1-carboxylate is represented by the InChI code 1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-4-6-10(14)7-5-9-13/h4-9H2,1-3H3 . This indicates the presence of 12 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

Tert-butyl 5-oxoazocane-1-carboxylate has a molecular weight of 227.3 . It is a powder at room temperature . The compound’s storage temperature is 4°C .

Scientific Research Applications

  • Synthesis and Application as Chiral Auxiliary : A study by Studer, Hintermann, and Seebach (1995) reports the synthesis and first applications of a chiral auxiliary, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate. This compound was used for the preparation of enantiomerically pure compounds and as a chiral building block in dipeptide synthesis, demonstrating its significance in stereoselective organic synthesis (Studer, Hintermann, & Seebach, 1995).

  • Synthesis of Heterocyclic Carboxylic Acid Esters : Fritsche, Deguara, and Lehr (2006) discussed the convenient synthesis of tert-butyl esters of indole-5-carboxylic acid and related compounds. These esters were accessed by reacting appropriate carboxylic acids with tert-butyl trichloroacetimidate, showing the versatility of tert-butyl esters in synthesizing heterocyclic compounds (Fritsche, Deguara, & Lehr, 2006).

  • Formation and Analysis of Isoxazole Derivatives : Brehm et al. (1991) explored the chemistry of 3-oxygenated isoxazoles, specifically the formation of ethyl (RS)-6-tert-butyl-5-methyl-4-oxo-2,3-dihydro-4H-1,3-oxazine-2-carboxylate. The study provided insights into the rearrangement processes of isoxazole compounds, contributing to the understanding of their chemical behavior (Brehm, Madsen, Johansen, & Krogsgaard‐Larsen, 1991).

  • Use in Kinetic Resolution : Kubota, Kubo, and Nunami (1994) investigated the use of 2-oxoimidazolidine-4-carboxylate as a novel chiral auxiliary for kinetic resolution in stereospecific amination processes. This highlights the utility of such compounds in achieving enantioselectivity in chemical reactions (Kubota, Kubo, & Nunami, 1994).

  • Metabolism Studies : Daniel, Gage, and Jones (1968) examined the metabolism of 3,5-di-tert-butyl-4-hydroxytoluene in rats and humans, shedding light on how tert-butyl compounds are metabolized differently in these species. This research is valuable for understanding the biological implications of tert-butyl derivatives (Daniel, Gage, & Jones, 1968).

Safety And Hazards

The safety information for Tert-butyl 5-oxoazocane-1-carboxylate indicates that it has the hazard statements H302, H315, H319 . These correspond to hazards related to harmful if swallowed, causes skin irritation, and causes serious eye irritation .

properties

IUPAC Name

tert-butyl 5-oxoazocane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-4-6-10(14)7-5-9-13/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBOOHCNAFIGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=O)CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-oxoazocane-1-carboxylate

CAS RN

1309359-79-2
Record name tert-butyl 5-oxoazocane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
H Clement - 2020 - era.library.ualberta.ca
Since the discovery and development of the famed Suzuki-Miyaura cross-coupling reaction, organoboron compounds have gained increasing attention as small molecule building …
Number of citations: 0 era.library.ualberta.ca
K Zhao - 2022 - search.proquest.com
Challenging Isomerization Reactions Enabled by Excited-State Redox Events Kuo Zhao A DISSERTATION PRESENTED TO THE FACULTY OF PR Page 1 Challenging Isomerization …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.